molecular formula C5H12ClNO2 B078260 Propyl 2-aminoacetate Hydrochloride CAS No. 13049-01-9

Propyl 2-aminoacetate Hydrochloride

Cat. No. B078260
CAS RN: 13049-01-9
M. Wt: 153.61 g/mol
InChI Key: YDBMNSABUROTEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves domino reactions, highlighting methods that may be adaptable for Propyl 2-aminoacetate Hydrochloride. For example, functionalized 2-aminohydropyridines and 2-pyridinones were synthesized via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst. This demonstrates a method for constructing complex structures from simpler precursors, which could be relevant for synthesizing Propyl 2-aminoacetate Hydrochloride or its derivatives (Sun et al., 2011).

Molecular Structure Analysis

The molecular structure of chemical compounds similar to Propyl 2-aminoacetate Hydrochloride has been extensively studied. For instance, the molecular structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was determined by X-ray diffraction, offering insights into the atomic arrangement and potential reactivity of the molecule. Such studies are crucial for understanding the chemical and physical properties of a compound (Prasanth et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to Propyl 2-aminoacetate Hydrochloride include efficient synthesis methods, such as acyl chlorides reacting with alpha-isocyanoacetamides to form 2-acyl-5-aminooxazoles, which, after hydrolysis, yield alpha-ketoamides. This illustrates the reactivity and versatility of compounds within this class in forming a variety of functional groups and structures (Mossetti et al., 2010).

Scientific Research Applications

1. Pharmacological Evaluation in Cardiac and Coronary Applications

Propyl 2-aminoacetate Hydrochloride derivatives, specifically 2-n-propyl and 2-n-butyl aminoindene hydrochlorides, have been studied for their pharmacological actions on cardiac and coronary systems. These compounds demonstrate concentration-dependent relaxation of potassium-contracted strips of bovine extramural coronary vessels. Additionally, they can increase coronary flow in isolated rabbit hearts, indicating potential applications in treating ischemic heart disease due to their coronary dilation and negative inotropic effects (Piascik, Rahwan & Witiak, 1979).

2. Synthesis for Isotopomers in Radiopharmaceuticals

Research has been conducted on synthesizing isotopomers of 1-amino-2-propanol hydrochloride, a compound closely related to Propyl 2-aminoacetate Hydrochloride. This synthesis involves coupling reactions and reduction processes, indicating its relevance in creating labeled compounds for radiopharmaceutical applications (Iida, Nakajima & Kajiwara, 2008).

3. Role in Synthesis of Heterocyclic Substances and Antimicrobial Activity

Derivatives of Propyl 2-aminoacetate Hydrochloride, such as 2-arylhydrazononitriles, are key in synthesizing a wide variety of heterocyclic substances. These synthesized substances demonstrate promising antimicrobial activities against various bacterial strains and yeast, highlighting their potential in the development of new antimicrobial agents (Behbehani, Ibrahim, Makhseed & Mahmoud, 2011).

4. Physiologically Based Pharmacokinetic Modeling

FTY720, a compound related to Propyl 2-aminoacetate Hydrochloride, has been the subject of physiologically based pharmacokinetic modeling. This research provides insights into the distribution and metabolism of such compounds in various organs, which is crucial for understanding their pharmacokinetics in clinical applications, such as multiple sclerosis and organ transplant rejection (Meno-Tetang et al., 2006).

Safety And Hazards

According to the safety data sheet, Propyl 2-aminoacetate Hydrochloride is classified as having acute toxicity (oral) and can cause skin corrosion/irritation . It’s important to handle this compound with appropriate safety measures to prevent exposure .

properties

IUPAC Name

propyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-2-3-8-5(7)4-6;/h2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBMNSABUROTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90926760
Record name Propyl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 2-aminoacetate Hydrochloride

CAS RN

13049-01-9
Record name Glycine, propyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13049-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90926760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propyl aminoacetate hydrochloride
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